N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine
Overview
Description
N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine is a complex organic compound known for its mutagenic properties. It is primarily found in cooked meats and is a byproduct of the Maillard reaction, which occurs during the cooking process . This compound has been extensively studied due to its potential carcinogenic effects.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), is DNA . It interacts with DNA to form adducts , which are segments of DNA bound to a cancer-causing chemical. This process is part of the compound’s mutagenic activity .
Mode of Action
MeIQx is bioactivated through N-hydroxylation catalyzed by cytochrome P450s, followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) . The compound is then able to form adducts with DNA . The formation of these adducts can lead to mutations and DNA damage .
Biochemical Pathways
The compound’s interaction with DNA can lead to mutagenesis, a process that increases the rate of mutations in DNA . This process can affect various biochemical pathways, including those involved in DNA repair and cell replication .
Pharmacokinetics
It is known that the compound is metabolized by human microsomes to a species that damages bacterial dna .
Result of Action
The result of the compound’s action is the formation of DNA adducts, leading to DNA damage and potential mutations . This can result in mutagenesis and potentially carcinogenesis .
Action Environment
Environmental factors such as diet can influence the compound’s action, efficacy, and stability. MeIQx is one of the most potent and abundant mutagens in the western diet . Factors such as the presence of certain enzymes, like cytochrome P450s and NAT2, can also influence the compound’s bioactivation and subsequent interactions with DNA .
Biochemical Analysis
Biochemical Properties
The compound N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine plays a crucial role in biochemical reactions. It is metabolically transformed to mutagenic/carcinogenic intermediates . The bioactivation includes N-hydroxylation catalyzed by cytochrome P450s followed by O-acetylation catalyzed by N-acetyltransferase 2 (NAT2) .
Cellular Effects
N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine has significant effects on various types of cells and cellular processes. It induces sister chromatid exchange in human cells in vitro and DNA damage, gene mutation in rodent cells in vitro . It also induces gene mutation in insects and DNA damage in bacteria .
Molecular Mechanism
The molecular mechanism of action of N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine involves its transformation to genotoxic species. This transformation is facilitated by the action of Cytochrome P4501A2 (CYP1A2)-mediated N-hydroxylation followed by phase II O-esterification by N-acetyltransferase (NAT2) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine change over time. The compound is metabolized by human microsomes to a species that damages bacterial DNA .
Metabolic Pathways
The metabolic pathways that N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2’-Deoxyguanosine is involved in include its transformation to mutagenic/carcinogenic intermediates. This transformation is facilitated by the action of Cytochrome P4501A2 (CYP1A2)-mediated N-hydroxylation followed by phase II O-esterification by N-acetyltransferase (NAT2) .
Preparation Methods
The synthesis of N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine involves several steps. One common method includes heating a mixture of creatinine, glucose, and glycine in diethylene glycol containing 14% water at 128°C for 2 hours . The mutagens formed are then purified using XAD-2 column chromatography, acid-base partition, Sephadex LH-20 column chromatography, ‘blue cotton’ treatment, and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes, which play a significant role in its metabolic activation and detoxification . Major products formed from these reactions include N2-glucuronide conjugates and 7-oxo derivatives .
Scientific Research Applications
N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine is widely used in scientific research due to its mutagenic and carcinogenic properties. It is used to study the effects of dietary mutagens on human health and to investigate the mechanisms of carcinogenesis . Additionally, it is used in toxicology studies to understand its metabolism and the formation of DNA adducts .
Comparison with Similar Compounds
Similar compounds include other heterocyclic aromatic amines (HAAs) such as 2-amino-3,4-dimethylimidazo[4,5-f]quinoline and 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline . These compounds share similar mutagenic properties and are also formed during the cooking of meat. N-(2-Amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl) 2'-Deoxyguanosine is unique due to its specific structure and the particular pathways it undergoes during metabolic activation .
Properties
IUPAC Name |
2-[(2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-5-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N10O4/c1-8-5-23-14-9(3-10-15(16(14)25-8)27-20(22)30(10)2)26-21-28-18-17(19(34)29-21)24-7-31(18)13-4-11(33)12(6-32)35-13/h3,5,7,11-13,32-33H,4,6H2,1-2H3,(H2,22,27)(H2,26,28,29,34)/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYDMPQZHCQFIDK-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5C6CC(C(O6)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C2C(=CC3=C(C2=N1)N=C(N3C)N)NC4=NC5=C(C(=O)N4)N=CN5[C@H]6C[C@@H]([C@H](O6)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90931314 | |
Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142038-30-0 | |
Record name | Guanosine, N-(2-amino-3,8-dimethyl-3H-imidazo(4,5-f)quinoxalin-5-yl)-2'-deoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142038300 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-(2-Deoxypentofuranosyl)-2-[(2-imino-3,8-dimethyl-2,3-dihydro-1H-imidazo[4,5-f]quinoxalin-5-yl)imino]-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90931314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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